Sipatrigine - 130800-90-7

Sipatrigine

Catalog Number: EVT-283336
CAS Number: 130800-90-7
Molecular Formula: C15H16Cl3N5
Molecular Weight: 372.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sipatrigine (BW619C89) is a substituted pyrimidine derivative of the anticonvulsant drug lamotrigine. [] It is classified as a sodium and calcium channel inhibitor and has demonstrated neuroprotective properties in animal models. [] Sipatrigine is primarily investigated for its potential in treating neurological disorders like stroke and ischemia. [, , ]

Future Directions
  • Understanding Side Effects: Research focusing on elucidating the mechanisms underlying the reported side effects of Sipatrigine, such as neuropsychiatric effects, will be essential for developing strategies to mitigate these effects and improve its safety profile. []

Lamotrigine

    Compound Description: Lamotrigine is an anticonvulsant drug used to treat epilepsy and bipolar disorder. It acts by inhibiting voltage-gated sodium channels, thereby reducing the release of excitatory neurotransmitters such as glutamate. [, , , , , , , , , , , , , , ]

Cen-092-C

    Compound Description: Cen-092-C is a novel compound structurally similar to lamotrigine. It has been investigated for its potential inhibitory effects on K2P channels, particularly TREK and TRESK channels. [, ]

Norfluoxetine

    Compound Description: Norfluoxetine is the active metabolite of the antidepressant fluoxetine. It is known to inhibit the serotonin transporter but has also been investigated for its interactions with K2P channels. []

    Relevance: While not structurally related to sipatrigine, norfluoxetine plays a role in understanding TREK2 channel inhibition. Co-crystallization studies of TREK2 with norfluoxetine revealed the importance of fenestration sites in channel inhibition, providing insights into the mechanism of action of channel blockers like sipatrigine. []

BW202W92

    Compound Description: BW202W92 is a compound that binds to voltage-gated sodium channels. It is often used as a radioligand in binding studies to characterize sodium channel pharmacology. [, ]

    Relevance: BW202W92 is structurally related to sipatrigine and lamotrigine. All three compounds exhibit affinity for sodium channels, highlighting a shared mechanism of action related to sodium channel modulation. [, ]

Etidocaine

    Compound Description: Etidocaine is a local anesthetic that blocks voltage-gated sodium channels, primarily by interacting with residues in transmembrane segments IIIS6 and IVS6. []

    Relevance: While etidocaine shares the sodium channel blocking activity with sipatrigine, mutations in segment IS6 of the sodium channel were found to affect etidocaine binding but not sipatrigine binding. This suggests that while both drugs ultimately block sodium channels, their precise binding sites and mechanisms of action may differ. []

Riluzole

    Compound Description: Riluzole is a drug used to treat amyotrophic lateral sclerosis. Its mechanism of action involves multiple targets, including inhibition of glutamate release and modulation of sodium channels. [, , ]

Phenytoin

    Compound Description: Phenytoin is an anticonvulsant drug primarily used to treat epilepsy. It works by blocking voltage-gated sodium channels, reducing neuronal excitability. [, ]

Overview

Sipatrigine is a chemical compound with the molecular formula C15H16Cl3N5C_{15}H_{16}Cl_{3}N_{5}. It is classified as a sodium channel blocker, primarily investigated for its neuroprotective properties. This compound has garnered attention for its potential applications in treating neurological conditions, particularly those involving ischemia and convulsions .

Source and Classification

Sipatrigine is derived from pyrimidine derivatives and belongs to a class of compounds that interact with sodium channels. Its classification as a sodium channel blocker positions it among other pharmacological agents that modulate neuronal excitability and provide protective effects against neuronal damage during pathological events .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sipatrigine involves a multi-step chemical process characterized by the formation of a pyrimidine ring. Key steps include:

  1. Formation of the Pyrimidine Ring: This initial step typically involves reactions that introduce various substituents onto the pyrimidine structure.
  2. Modification of Pyrimidine Derivatives: Subsequent reactions modify these derivatives to yield the final compound. The specific pathways can vary but often include halogenation and amination reactions.

The detailed synthesis pathway is complex, requiring careful control of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

Structure and Data

Sipatrigine features a unique molecular structure characterized by:

  • Molecular Formula: C15H16Cl3N5C_{15}H_{16}Cl_{3}N_{5}
  • Molecular Weight: Approximately 368.67 g/mol
  • Structural Components: The molecule includes multiple chlorine atoms, nitrogen atoms, and a pyrimidine ring, contributing to its biological activity.

The three-dimensional conformation of Sipatrigine is crucial for its interaction with sodium channels, influencing its efficacy as a therapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

Sipatrigine undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  • Sodium Channel Interaction: As a sodium channel blocker, Sipatrigine inhibits sodium ion influx in neurons, which is critical for its neuroprotective effects.
  • Reactivity with Biological Targets: The compound's ability to interact with specific receptors or enzymes can lead to downstream effects that mitigate neuronal damage during ischemic events .

These reactions underscore the importance of Sipatrigine's chemical structure in mediating its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action of Sipatrigine primarily involves:

  1. Blocking Sodium Channels: By inhibiting voltage-gated sodium channels, Sipatrigine reduces neuronal excitability, thereby protecting against excessive firing that can lead to cell death.
  2. Neuroprotection: The compound has demonstrated significant neuroprotective effects in both in vitro and in vivo studies, particularly in models of ischemia and trauma .

This mechanism highlights the therapeutic potential of Sipatrigine in managing conditions associated with neuronal injury.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sipatrigine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability under various conditions is crucial for storage and application; specific data on degradation rates under different environments would be beneficial.

The understanding of these properties aids in determining optimal conditions for handling and application in research or clinical settings .

Applications

Scientific Uses

Sipatrigine has several promising applications in scientific research:

  • Neuroprotective Agent: Its primary application lies in neurology, where it may be used to prevent neuronal damage during ischemic episodes or seizures.
  • Research Tool: As a sodium channel blocker, it serves as a valuable tool for studying neuronal function and the role of sodium channels in various neurological disorders.

Ongoing research continues to explore the full potential of Sipatrigine in therapeutic contexts, emphasizing its significance in pharmacology and neuroscience .

Neuropharmacological Profile and Mechanistic Pathways

Electrophysiological Modulation of Ion Channels

Voltage-Dependent Sodium (NaV) Channel Blockade

Sipatrigine functions as a potent use-dependent blocker of voltage-gated sodium channels (NaV), a primary mechanism underlying its neuroprotective efficacy against ischemic damage. This action stabilizes neuronal membranes during pathological depolarization and reduces excessive glutamate release, a critical factor in excitotoxic injury. In rat models of middle cerebral artery occlusion (MCAo), sipatrigine (10 mg/kg i.p.) administered 30 minutes post-occlusion significantly reduced cortical infarct volume, directly linking NaV blockade to neuroprotection [7]. Electrophysiological studies demonstrate sipatrigine's state-dependent binding preference for inactivated Na⁺ channels, with higher affinity during sustained depolarization characteristic of ischemic conditions [9]. In vitro investigations reveal sipatrigine inhibits veratridine-induced neurotoxicity in murine cerebellar granule cells (IC₅₀ ~26 μM) and suppresses veratridine-stimulated glutamate release by 90% in rat cortical microdialysis studies at 1000 μM concentrations [7]. This glutamate modulation occurs at substantially lower concentrations than required for direct NMDA receptor antagonism, highlighting the therapeutic significance of its NaV blockade.

Table 1: Neuroprotective Efficacy of Sodium Channel Blockers in Ischemia Models

CompoundModelDose & RouteAdministration TimeInfarct ReductionReference
SipatrigineRat ET-1 MCAo10 mg/kg i.p.30 min post-occlusionSignificant cortical reduction [7]
AM-36Rat ET-1 MCAo6 mg/kg i.p.30 min post-occlusionSignificant cortical reduction [7]
AM-36Rat ET-1 MCAo1 mg/kg i.v.5h post-occlusionCortical & striatal reduction [7]

Calcium (Ca²⁺) Channel Inhibition and Subtype Selectivity

Sipatrigine demonstrates significant inhibitory effects on voltage-gated calcium channels, particularly N-type (CaV2.2) channels implicated in presynaptic neurotransmitter release. Whole-cell patch-clamp studies show sipatrigine inhibits human N-type calcium currents expressed in recombinant systems, with an IC₅₀ of approximately 4 μM [7]. This inhibition occurs at clinically relevant concentrations and contributes to reduced excitotoxic glutamate release during ischemic events. Additionally, sipatrigine blocks L-type (CaV1) and T-type (CaV3) calcium channels, though with lower potency compared to its N-type blockade. The compound's inhibitory action on L-type channels exhibits voltage-dependence, showing greater efficacy at depolarized membrane potentials [5]. This multi-subtype calcium channel blockade synergizes with NaV inhibition to prevent calcium overload—a critical mediator of ischemic neuronal death. Importantly, sipatrigine's calcium channel blockade occurs at concentrations lower than those required for significant sodium channel inhibition, suggesting calcium channels may be a primary target during early stages of neuroprotection [6].

Dual Inhibition of TREK-1 and TRAAK Potassium Channels

Sipatrigine potently inhibits tandem pore-domain potassium channels TREK-1 and TRAAK, which generate background potassium currents regulating neuronal excitability and resting membrane potential. Whole-cell patch-clamp electrophysiology demonstrates sipatrigine (10 μM) reversibly inhibits recombinant human TREK-1 channels by 73.3 ± 4.4% and TRAAK channels by 45.1 ± 11.2% in a voltage-independent manner [3] [10]. Concentration-response analysis reveals an IC₅₀ of 4 μM for TREK-1 inhibition, significantly more potent than its effects on NaV or CaV channels [10]. This inhibition contrasts with the channel activation produced by other neuroprotective agents like riluzole or polyunsaturated fatty acids. Mutational studies localize sipatrigine's binding to a critical leucine residue (L289 in TREK-1, L320 in TREK-2) within the norfluoxetine binding site in the channel's transmembrane domains [4] [5]. Subtype selectivity is evident as sipatrigine is a far more effective TREK/TRAAK antagonist (>70% inhibition at 10μM) than its parent compound lamotrigine (<10% inhibition at 10μM), correlating with sipatrigine's superior neuroprotective efficacy in preclinical models [3]. Inhibition of these neuroprotective K⁺ channels represents a pharmacologically distinct mechanism potentially contributing to its overall effects on neuronal excitability during ischemia.

Table 2: Pharmacological Profile of Sipatrigine Across Ion Channel Targets

Ion Channel TypeSubtypeEffectPotency (IC₅₀/EC₅₀)Key Functional Consequence
Voltage-gated Na⁺MultipleUse-dependent block~26 μM (functional)Reduced neuronal hyperexcitability & glutamate release
Voltage-gated Ca²⁺N-type (CaV2.2)Block~4 μMReduced presynaptic glutamate release
K₂P ChannelsTREK-1Block4 μMModulation of resting potential & excitability
K₂P ChannelsTRAAKBlock~10-20 μMModulation of resting potential & excitability
K₂P ChannelsTRESKBlock34 μMReduced background potassium conductance

Comparative Pharmacology of TRESK Channel Modulation

Sipatrigine demonstrates significant inhibition of TRESK (TWIK-Related Spinal Cord K⁺ channel), another member of the two-pore-domain potassium channel family highly expressed in sensory neurons. Recent electrophysiological characterization reveals sipatrigine inhibits human TRESK currents with an EC₅₀ of 34 μM, slightly less potent than its inhibition of TREK-1 (EC₅₀ = 16 μM) but significantly more effective than lamotrigine at equivalent concentrations [4] [5]. Mutagenesis studies identify phenylalanine residues (F145 and F352) within TRESK's inner pore helix as critical determinants for sipatrigine blockade—mutations to alanine at these positions substantially attenuate channel inhibition [4]. This contrasts with TREK channels where extracellular leucine residues mediate sipatrigine binding, suggesting distinct molecular interaction sites across K₂P channel subtypes. Importantly, sipatrigine's inhibition of TRESK occurs independently of channel phosphorylation status, as mutagenesis of key phosphorylation sites does not alter its blocking efficacy [5]. The functional implications are substantial given TRESK's high expression in dorsal root ganglia and trigeminal ganglia, suggesting sipatrigine may modulate nociceptive processing and neuronal excitability in pain pathways through this mechanism. When compared to the novel lamotrigine derivative CEN-092, sipatrigine demonstrates broader K₂P channel inhibition across TREK-1, TREK-2, and TRESK subtypes, whereas CEN-092 exhibits greater selectivity for TRESK blockade [4] [5].

Table 3: Comparative K₂P Channel Inhibition by Sipatrigine and Structural Analogs

CompoundTREK-1 Inhibition (EC₅₀)TREK-2 InhibitionTRESK Inhibition (EC₅₀)TRAAK Inhibition
Sipatrigine16 μMPotent inhibition34 μM45% at 10 μM
LamotrigineWeak (<10% at 10 μM)WeakWeak-moderateMinimal
CEN-092Less effective than TRESKNot reportedMost potent targetNot reported

The multi-channel pharmacologic profile of sipatrigine—encompassing NaV, CaV, TREK, TRAAK, and TRESK modulation—creates a unique neuroprotective signature. Its combined actions reduce pathological neuronal depolarization, mitigate excitotoxic glutamate release, and modulate background potassium conductances regulating neuronal excitability. This polypharmacology distinguishes sipatrigine from more selective ion channel modulators and underlies its potent neuroprotective effects observed in experimental ischemia models. The concentration-dependent hierarchy of its channel interactions (K₂P > CaV > NaV) suggests TREK-1/TRAAK inhibition may contribute significantly to its early neuroprotective actions during evolving ischemic injury.

Properties

CAS Number

130800-90-7

Product Name

Sipatrigine

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine

Molecular Formula

C15H16Cl3N5

Molecular Weight

372.7 g/mol

InChI

InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21)

InChI Key

PDOCBJADCWMDGL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

4-amino-2-(4-methyl-1-piperazinyl)-5-(2,3,5-trichlorophenyl)pyrimidine
619C89
BW 619C89
BW-619C89
BW619C89
sipatrigine

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.